molecular formula C8H16N2O3 B148101 Ethyl 2-acetamido-2-(ethylamino)acetate CAS No. 133873-10-6

Ethyl 2-acetamido-2-(ethylamino)acetate

Cat. No. B148101
Key on ui cas rn: 133873-10-6
M. Wt: 188.22 g/mol
InChI Key: YZGLWARQMNSPBY-UHFFFAOYSA-N
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Patent
US05654301

Procedure details

A cold (-78° C.) solution of ethyl 2-acetamido-2-bromoacetate (2.10 g, 9.38 mmol) in dry tetrahydrofuran (80 mL) was added slowly into a cooled (-78° C.) tetrahydrofuran (20 mL) solution of methylamine (1.40 g, 31.04 mmol) over a period of 20 min. The reaction was stirred at -78° C. (1 h), and then at room temperature (1 h). The precipitated salt was filtered and the filtrate concentrated. The residue was purified by flash column chromatography on SiO2 using 3% methanol/chloroform as the eluent to yield the desired compound as a light yellow oil.
Name
ethyl 2-acetamido-2-bromoacetate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5](Br)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].C[NH2:13].O1[CH2:18][CH2:17]CC1>>[CH3:17][CH2:18][NH:13][CH:5]([NH:4][C:1]([CH3:2])=[O:3])[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
ethyl 2-acetamido-2-bromoacetate
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)Br
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at -78° C. (1 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(1 h)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated salt was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on SiO2 using 3% methanol/chloroform as the eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCNC(C(=O)OCC)NC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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